Ethyl 2,3-bis(piperidin-1-YL)butanoate

Description

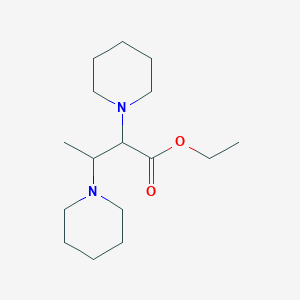

Ethyl 2,3-bis(piperidin-1-YL)butanoate is a tertiary amine-containing ester characterized by two piperidinyl substituents at the 2- and 3-positions of a butanoate backbone. The compound’s synthesis typically involves multi-step reactions, leveraging alkylation or coupling strategies to introduce the piperidine groups .

Properties

CAS No. |

6628-49-5 |

|---|---|

Molecular Formula |

C16H30N2O2 |

Molecular Weight |

282.42 g/mol |

IUPAC Name |

ethyl 2,3-di(piperidin-1-yl)butanoate |

InChI |

InChI=1S/C16H30N2O2/c1-3-20-16(19)15(18-12-8-5-9-13-18)14(2)17-10-6-4-7-11-17/h14-15H,3-13H2,1-2H3 |

InChI Key |

IRUSQNAIDMLKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)N1CCCCC1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-bis(piperidin-1-YL)butanoate typically involves the reaction of ethyl 2,3-dibromobutanoate with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine displaces the bromine atoms on the butanoate ester. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-bis(piperidin-1-YL)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2,3-bis(piperidin-1-YL)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,3-bis(piperidin-1-YL)butanoate involves its interaction with biological targets, such as enzymes or receptors. The piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Volatility and Persistence in Solutions

Ethyl 2,3-bis(piperidin-1-YL)butanoate is expected to exhibit lower volatility compared to simpler esters like ethyl hexanoate (peak 9) and ethyl octanoate (peak 21), which persist through multiple wash cycles in chromatographic studies . While ethyl octanoate retains stability until the final washing phase, the bulkier piperidinyl groups in this compound likely reduce volatility further, prolonging its environmental or synthetic persistence.

Table 1: Volatility Comparison of Selected Esters

Odor Activity and Aromatic Contributions

Unlike simpler esters such as ethyl butanoate or isoamyl acetate—which dominate fruity aroma profiles in microbiological matrices (OAV >1)—this compound’s piperidinyl groups likely suppress volatile aroma contributions. This contrasts with esters like ethyl hexanoate, which are key contributors to fruity notes in fermented products .

Physicochemical and Pharmacokinetic Properties

Compared to Ethyl 2-(piperidin-4-yl)acetate (a mono-piperidine analog), this compound demonstrates distinct differences:

Table 2: Physicochemical Comparison with Ethyl 2-(piperidin-4-yl)acetate

| Property | Ethyl 2-(piperidin-4-yl)acetate | This compound |

|---|---|---|

| Molecular Weight | 199.28 g/mol | ~322.48 g/mol (estimated) |

| LogP (Lipophilicity) | 1.38 | Higher (predicted >2.5) |

| Hydrogen Bond Acceptors | 3 | 4 |

| Bioavailability Score | 0.55 | Lower (predicted <0.4) |

| Solubility (LogS) | -1.7 | Reduced aqueous solubility |

The dual piperidinyl groups increase molecular weight and logP, reducing aqueous solubility and likely impairing blood-brain barrier (BBB) penetration compared to its mono-piperidine counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.